Tetrabenzylzirconium(IV)
Description
Properties
InChI |
InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRUMAEYZWBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.[Zr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-01-2 | |
| Record name | Tetrabenzylzirconium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Catalytic Applications
1.1. Oxidative Coupling Reactions
Tetrabenzylzirconium(IV) has been utilized in oxidative coupling reactions, where it facilitates the formation of complex organic compounds. For instance, it can promote the oxidative coupling of alkynes to form zirconacyclopentadiene complexes. This reaction showcases the ability of ZrBn to act as a catalyst, leveraging ligand-stored reducing equivalents for efficient chemical transformations .
Case Study: Formation of Pyrimidines
- Reaction Conditions: Tetrabenzylzirconium(IV) was used to catalyze the formation of pyrimidines from alkynes and nitriles.
- Mechanism: The reaction proceeds through the formation of an azazirconacycle intermediate, which preferentially reacts with nitriles over alkynes, demonstrating selectivity in product formation .
Photophysical Properties
2.1. Thermally Activated Delayed Fluorescence (TADF)
Recent studies have highlighted the photophysical properties of tetrabenzylzirconium(IV) complexes, particularly their ability to exhibit thermally activated delayed fluorescence (TADF). When coordinated with specific ligands, such as pyrrolide-based compounds, ZrBn demonstrates photoluminescent behavior that is crucial for applications in optoelectronic devices.
Photoluminescence Characteristics:
- Emission Maximum: The complex Zr(bppda) exhibits an emission maximum at 570 nm with a photoluminescence quantum yield (Φ PL) of 0.4% .
- Temperature Sensitivity: The emission lifetimes are highly sensitive to temperature changes, indicating potential applications in temperature-sensing devices .
Synthetic Applications
3.1. Synthesis of Organometallic Complexes
Tetrabenzylzirconium(IV) serves as a precursor for synthesizing various organometallic complexes. Its reactivity allows for the formation of new compounds through protonolysis and other reactions.
Example Reaction:
- Protonolysis with Ligands: The reaction of ZrBn with specific ligands leads to the formation of bisbenzyl complexes, which are valuable intermediates in further synthetic pathways .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Catalysis | Oxidative coupling of alkynes | Forms zirconacyclopentadiene complexes |
| Photophysics | TADF in coordinated complexes | Exhibits emission at 570 nm with Φ PL = 0.4% |
| Synthesis | Formation of bisbenzyl complexes | Protonolysis yields new organometallic species |
Comparison with Similar Compounds
Zirconium(IV) Halides (e.g., ZrCl₄, ZrBr₄)
- Structure and Reactivity: Unlike ZrBn₄, zirconium halides like ZrCl₄ and ZrBr₄ are inorganic salts with tetrahedral geometry. ZrBr₄ (CAS RN 13777-25-8) has a molecular weight of 410.84 g/mol and serves as a Lewis acid in organic synthesis .
- Applications: ZrCl₄ is a key precursor in Ziegler-Natta catalysts, whereas ZrBn₄ is preferred in organometallic catalysis due to its benzyl ligands, which facilitate ligand substitution reactions .
- Safety : ZrBn₄ is pyrophoric and requires inert handling, while ZrCl₄ and ZrBr₄ are less reactive but still moisture-sensitive .
| Property | ZrBn₄ | ZrCl₄ | ZrBr₄ |
|---|---|---|---|
| Molecular Formula | C₂₈H₂₈Zr | Cl₄Zr | Br₄Zr |
| Molecular Weight (g/mol) | 455.75 | 233.03 | 410.84 |
| Reactivity | Air/moisture-sensitive | Hydrolyzes in water | Hydrolyzes in water |
| Primary Use | Polymerization catalyst | Ziegler-Natta catalyst | Lewis acid catalyst |
Zirconium Amino Complexes (e.g., Tetrakis(methylethylamino)zirconium(IV))
- Ligand Effects: Tetrakis(methylethylamino)zirconium(IV) (C₁₂H₃₆N₄Zr) features smaller, less sterically demanding amido ligands compared to ZrBn₄’s bulky benzyl groups. This difference influences their catalytic activity: ZrBn₄ generates highly active polymerization sites, while amino complexes are less efficient in olefin polymerization .
- Stability: Amino complexes are less pyrophoric but still require inert handling due to sensitivity to moisture .
Zirconium Formates (e.g., Zr(OOCH)₄)
- Structure: Zirconium formates like Zr(OOCH)₄ are polymeric, non-electrolytic compounds with carboxylate ligands. They lack the organometallic reactivity of ZrBn₄ and are used in thermogravimetric studies .
Cyclopentadienyl Zirconium Complexes (e.g., Cp₂ZrCl₂)
- Catalytic Performance: Zirconocenes (e.g., Cp₂ZrCl₂) are prominent in stereospecific polymerization. However, ZrBn₄’s benzyl ligands enable faster initiation in polymerization due to weaker Zr–C bonds compared to Cp–Zr bonds .
- Ligand Flexibility : ZrBn₄’s variable coordination geometry allows for diverse active sites, whereas Cp ligands enforce rigid geometries .
Hafnium Analogs (e.g., HfBr₄)
- Chemical Similarity : HfBr₄ shares structural and electronic properties with ZrBr₄ but is heavier (molecular weight 498.11 g/mol). ZrBn₄ and Hf analogs are rarely compared due to differing costs and applications .
Key Research Findings
- Structural Dynamics : ZrBn₄’s variable Zr–CH₂–Ph bond angles (123°–153°) enable adaptable coordination, critical for forming active catalytic species .
- Catalytic Efficiency : In ethylene polymerization, ZrBn₄-derived catalysts produce polyethylene with high molecular weights (Mₙ > 10⁵ g/mol) and broad polydispersity (Đ = 2.5–3.0), outperforming Cp-based systems in certain conditions .
- Safety Profile : ZrBn₄ is classified as acutely toxic (H302, H315, H319) and requires stringent handling protocols compared to less hazardous zirconium oxides .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis follows a straightforward stoichiometric equation:
Key steps include:
Solvent and Temperature Optimization
Diethyl ether is the solvent of choice due to its ability to stabilize Grignard reagents and facilitate ligand exchange. Alternative solvents like tetrahydrofuran (THF) are avoided due to their stronger coordinating properties, which could destabilize the product. Reaction temperatures below 0°C are critical to prevent thermal decomposition and ensure high yields.
Structural and Crystallographic Insights
Tetrabenzylzirconium(IV) exhibits polymorphism, with crystallographic studies revealing two distinct polymorphs:
-
Polymorph A : Four η²-benzyl ligands, where each benzyl group bonds to zirconium via both the CH₂ group and the aromatic ring.
-
Polymorph B : Two η¹- and two η²-benzyl ligands, demonstrating ligand flexibility.
| Polymorph | Coordination Mode | Bond Angles (°) | Stability |
|---|---|---|---|
| A | η² (all four) | Zr–C: 2.32–2.45 | Higher |
| B | η¹ + η² | Zr–C: 2.28–2.51 | Moderate |
The choice of reaction conditions (e.g., cooling rate, solvent purity) influences the dominant polymorph, which subsequently affects catalytic performance.
Industrial Scalability and Challenges
While laboratory-scale synthesis is well-established, industrial production faces hurdles:
-
Moisture Sensitivity : Large-scale reactions require rigorously anhydrous conditions and specialized equipment (e.g., gloveboxes, Schlenk lines).
-
Yield Optimization : Bench-scale yields are rarely reported, but analogous zirconium syntheses achieve 70–80% efficiency under optimized conditions.
-
Cost Considerations : Benzylmagnesium chloride is cost-prohibitive for bulk production, prompting research into alternative ligands or catalytic recycling .
Q & A
Q. How can researchers optimize reaction conditions for Tetrabenzylzirconium(IV)-mediated C–H activation?
- Methodological Answer : Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. High-throughput screening (e.g., robotic liquid handlers) accelerates parameter optimization. Mechanistic probes like kinetic isotope effects (KIE) distinguish between concerted vs. stepwise pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
